molecular formula C7H6N2O B2776776 4-(aminooxy)benzonitrile CAS No. 94831-79-5

4-(aminooxy)benzonitrile

Cat. No.: B2776776
CAS No.: 94831-79-5
M. Wt: 134.138
InChI Key: KJYWSKLWGHSQEP-UHFFFAOYSA-N
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Description

4-(Aminooxy)benzonitrile is an organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . It is characterized by its benzonitrile core functionalized with an aminooxy group, which can be represented by the SMILES notation N#CC1=CC=C(ON)C=C1 . The CAS Number for this compound is 94831-79-5 . This product is offered with a purity of 95% . Researchers should note that this compound is classified as harmful and irritant. It poses specific hazards including being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended when handling. The product should be used only in a well-ventilated area . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

4-aminooxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-6-1-3-7(10-9)4-2-6/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWSKLWGHSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94831-79-5
Record name 4-(aminooxy)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(aminooxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime, which is then dehydrated to yield benzonitrile. The nitrile group is subsequently introduced through a nucleophilic substitution reaction with an amino group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are preferred due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(aminooxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(aminooxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypotensive activity is believed to be mediated through the inhibition of certain enzymes involved in blood pressure regulation. Additionally, its radioprotective effects are attributed to its ability to scavenge free radicals and protect cellular components from radiation-induced damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Benzonitrile Derivatives

Benzonitrile analogs with heterocyclic substituents, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c), exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) . Compared to these triazole-containing derivatives, the aminooxy group in 4-(aminooxy)benzonitrile may modulate cytotoxicity by altering hydrogen-bonding interactions with cellular targets. For example, 4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) shows activity comparable to etoposide, suggesting that electron-donating groups enhance bioactivity .

Nonlinear Optical (NLO) Properties

The oxazole derivative 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a hyperpolarizability (β$_{\text{HRS}}$) of 45 × 10$^{-30}$ cm$^4$·statvolt$^{-1}$, outperforming chalcones but underperforming compared to dibenzylideneacetones . The aminooxy group in this compound could influence NLO properties by extending π-conjugation or introducing dipole moments, though experimental data are lacking.

Liquid Crystalline Behavior

Benzonitrile derivatives with alkoxy chains, such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, form nematic or columnar phases depending on chain length (e.g., nematic for C$4$, columnar for C$6$-C$_{14}$) .

Comparative Data Tables

Table 2: Physical and Optical Properties

Compound β$_{\text{HRS}}$ (×10$^{-30}$ cm$^4$·statvolt$^{-1}$) Phase Behavior Application Reference
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile 45 Solid NLO materials
4-(2-(4-octyloxyphenyl)benzonitrile) N/A Columnar phase Liquid crystals

Biological Activity

4-(Aminooxy)benzonitrile is a compound with significant potential in biochemical applications due to its unique structural features, including an aminooxy functional group and a benzonitrile moiety. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H8_{8}N2_{2}O. The compound's structure allows for versatile reactivity, particularly in forming stable adducts with carbonyl compounds, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to form covalent bonds with carbonyl-containing biomolecules. This interaction can inhibit enzyme activity and modify biomolecules, which is essential in various biochemical pathways. The aminooxy group serves as a reactive site that facilitates these interactions, making the compound valuable in drug discovery and development.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders.

Antimicrobial Properties

In addition to enzyme inhibition, studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, thus suggesting potential use as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS), highlighting its potential as an anticancer therapeutic agent. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound for enhanced efficacy .

CompoundActivity TypeMechanism of Action
This compoundAnticancerInduction of apoptosis via ROS
Other Related CompoundsAntineoplasticModulation of multi-drug resistance

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound effectively inhibited enzyme activity, leading to altered metabolic pathways and suggesting a role in therapeutic interventions for metabolic diseases.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery. Its ability to form stable adducts with biomolecules allows it to serve as a biochemical probe or intermediate in synthetic pathways aimed at developing new therapeutics. Research continues to explore its applications in targeted drug delivery systems and protein labeling techniques .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(aminooxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis may involve hydrosilylation using Fe-based catalysts (e.g., Bu4_4N[Fe(CO)3_3(NO)]) or substitution reactions introducing the aminooxy group to the benzonitrile scaffold. Optimization includes adjusting temperature, catalyst loading, and solvent polarity. For example, hydrosilylation with Fe complexes achieves high regioselectivity under mild conditions . Parallel methods for analogous compounds (e.g., 4-[[4-[[4-(2-cyanoethenyl)phenyl]amino]pyrimidinyl]benzonitrile) suggest nitro-group reduction or nucleophilic substitution as viable alternatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology : Use 1^1H and 13^13C NMR to identify cyano (-C≡N) and aminooxy (-ONH2_2) groups. IR spectroscopy confirms C≡N stretching (~2200 cm1^{-1}) and N-O vibrations (~900–1200 cm^{-1). Vibrational assignments via potential energy distribution (PED) analysis, as demonstrated for 4-(3-aminophenyl)benzonitrile, enhance accuracy . HRMS validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 2–8°C in dark, airtight containers to prevent degradation. Avoid dust formation; ensure ventilation to mitigate respiratory irritation. Hazardous decomposition products (e.g., HCN, NOx_x) may form under combustion .

Advanced Research Questions

Q. How can researchers elucidate the kinase inhibitory mechanism of this compound, and which assays are most appropriate?

  • Methodology : Biochemical assays (e.g., ADP-Glo™ Kinase Assay) quantify enzyme inhibition by measuring ATP consumption. For structurally similar kinase inhibitors (e.g., 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile), IC50_{50} values are determined via dose-response curves. Co-crystallization with target kinases provides structural insights into binding modes .

Q. How should discrepancies in synthetic yields of this compound derivatives be resolved?

  • Methodology : Reproduce reactions with strict control of variables (e.g., purity of starting materials, inert atmosphere). Use HPLC or GC-MS to verify product identity and purity. For example, yields of HIV inhibitor analogs varied from 16% to 46% due to substituent effects on reaction kinetics; optimizing protecting groups improved reproducibility .

Q. What computational approaches predict the molecular interactions of this compound with biological targets?

  • Methodology : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) and frontier orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to kinase active sites, guided by structural analogs. For 4-(3-aminophenyl)benzonitrile, DFT-derived vibrational frequencies aligned with experimental IR/Raman data .

Q. How do structural modifications at the aminooxy group influence the bioactivity of this compound derivatives?

  • Methodology : Synthesize analogs with substituents (e.g., alkyl, aryl) on the aminooxy moiety. Evaluate SAR using enzymatic assays and cytotoxicity studies. For example, fluorobenzyl derivatives of related nitriles showed enhanced binding affinity due to electronic effects .

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